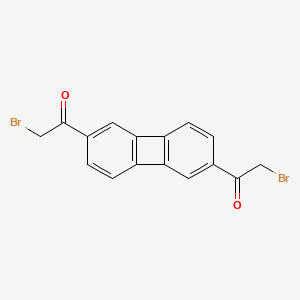
1,1'-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) is an organic compound with the molecular formula C16H12Br2O2 It is a derivative of biphenyl, where two bromoethanone groups are attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of biphenyl with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted biphenyl derivatives.
Reduction: Yields biphenyl diols.
Oxidation: Forms biphenyl carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives with potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(2-bromoethan-1-one): Similar structure but with different substitution pattern on the biphenyl core.
1,1’-(Biphenyl-2,2’-diyl)bis(2-bromoethan-1-one): Another isomer with different positioning of the bromoethanone groups.
Uniqueness
The positioning of the bromoethanone groups on the biphenyl core allows for selective reactions and the formation of specific derivatives that may not be easily accessible with other isomers .
Propriétés
Formule moléculaire |
C16H10Br2O2 |
|---|---|
Poids moléculaire |
394.06 g/mol |
Nom IUPAC |
2-bromo-1-[6-(2-bromoacetyl)biphenylen-2-yl]ethanone |
InChI |
InChI=1S/C16H10Br2O2/c17-7-15(19)9-1-3-11-13(5-9)12-4-2-10(6-14(11)12)16(20)8-18/h1-6H,7-8H2 |
Clé InChI |
CJKPOZCZRYSNCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)CBr)C3=C2C=C(C=C3)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


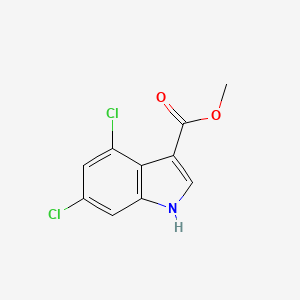
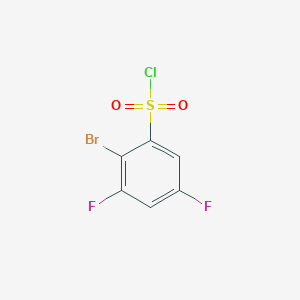

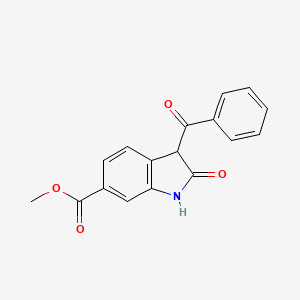


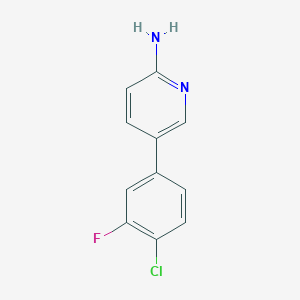

![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)





